![molecular formula C11H12F3N5 B4420501 1-ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine](/img/structure/B4420501.png)
1-ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine
Overview
Description
1-Ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethyl group, a trifluoromethyl-substituted benzyl group, and an amine group attached to the tetrazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Preparation Methods
The synthesis of 1-ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the benzyl halide derivative, specifically 2-(trifluoromethyl)benzyl chloride.
Nucleophilic Substitution: The benzyl chloride undergoes nucleophilic substitution with sodium azide to form the corresponding benzyl azide.
Cyclization: The benzyl azide is then subjected to cyclization with ethyl isocyanate to form the tetrazole ring.
Amine Introduction:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-Ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the tetrazole ring or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents like dichloromethane or tetrahydrofuran.
Scientific Research Applications
1-Ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex tetrazole derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials science, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
1-Ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazol-5-amine: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
1-Methyl-1H-tetrazol-5-amine: Contains a methyl group instead of an ethyl group, affecting its steric and electronic characteristics.
1-Benzyl-1H-tetrazol-5-amine: Similar structure but without the trifluoromethyl substitution, leading to different biological and chemical properties.
The presence of the trifluoromethyl group in this compound makes it unique, as it imparts distinct electronic and steric effects that can influence its reactivity and interactions with biological targets.
Biological Activity
1-Ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This tetrazole-based structure has been explored for various pharmacological properties, including its interaction with specific receptors and its efficacy against certain diseases.
Biological Activity Overview
Research has indicated that compounds featuring the tetrazole moiety exhibit a range of biological activities, including hypoglycemic effects and receptor antagonism. The specific compound under consideration has shown promise in the following areas:
1. Hypoglycemic Activity
A study synthesized various tetrazole derivatives and evaluated their hypoglycemic activity. Among these, several compounds demonstrated significant effects in models of glucocorticoid-induced insulin resistance. Notably, one of the most active derivatives surpassed the effectiveness of standard treatments like Metformin and Gliclazide .
2. P2X(7) Receptor Antagonism
The compound has been evaluated for its activity at the P2X(7) receptor, which is implicated in inflammatory responses and pain pathways. Derivatives similar to this compound have shown potent antagonistic effects on both human and rat P2X(7) receptors, with ortho-substituted analogs exhibiting enhanced potency .
Table 1: Summary of Biological Activities
Case Study 1: Hypoglycemic Effects
In a comprehensive study, a series of tetrazole derivatives were synthesized and tested for their ability to lower blood glucose levels. The most promising compound displayed a significant reduction in glucose levels compared to control groups treated with standard medications. The study utilized various assays, including glucose tolerance tests and insulin sensitivity evaluations, confirming the compound's effectiveness.
Case Study 2: P2X(7) Receptor Activity
Another investigation focused on the interaction of tetrazole derivatives with the P2X(7) receptor. The study highlighted that ortho-substituted benzyl groups increased binding affinity and antagonistic activity. The findings suggested that modifications on the benzyl moiety could lead to enhanced therapeutic profiles for conditions involving chronic inflammation.
Properties
IUPAC Name |
1-ethyl-N-[[2-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N5/c1-2-19-10(16-17-18-19)15-7-8-5-3-4-6-9(8)11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJYDXXFILGXMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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